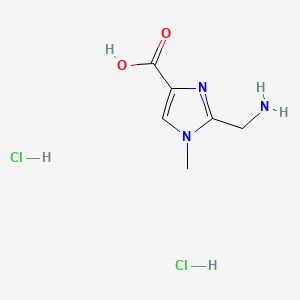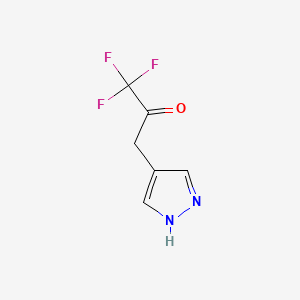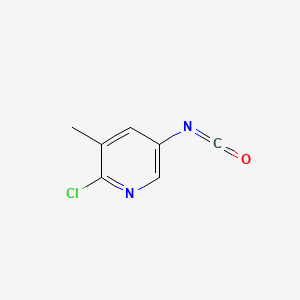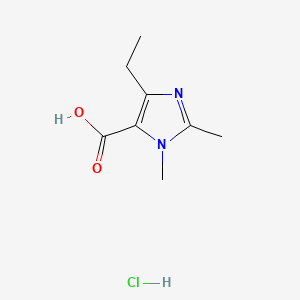
1-(2,2-difluoroethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)cyclopropan-1-ol, also known as 1-difluoroethylcyclopropan-1-ol (DFECP), is an organofluorine compound that belongs to the family of cyclopropanol derivatives. It is a colorless liquid with a boiling point of 64.3 °C and a melting point of -30 °C. DFECP has a variety of applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides, and as a catalyst in the synthesis of polymers. In addition, DFECP has been used as a therapeutic agent to treat a variety of diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of DFECP is not well understood. However, it is believed that the compound acts by forming an intramolecular hydrogen bond between the two fluorines and the oxygen atom. This bond facilitates the transfer of electrons from the oxygen atom to the fluorine atoms, resulting in the formation of a stable cyclopropane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFECP are not well understood. However, it is believed that the compound may have a variety of effects on the body. In particular, it has been suggested that DFECP may act as an antioxidant and anti-inflammatory agent, and may inhibit the growth of certain types of cancer cells. In addition, it has been suggested that DFECP may act as a neuroprotective agent, and may have beneficial effects on cognitive function.
Advantages and Limitations for Lab Experiments
The use of DFECP in laboratory experiments has several advantages. One advantage is that the compound is relatively inexpensive and easy to obtain. In addition, DFECP is relatively stable, and can be stored for long periods of time without degradation. Furthermore, the compound is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
On the other hand, there are also some limitations to the use of DFECP in laboratory experiments. One limitation is that the compound is toxic, and must be handled with care. In addition, the compound can react with other compounds, resulting in the formation of potentially hazardous by-products. Finally, the compound has a relatively low boiling point, making it difficult to use in certain types of experiments.
Future Directions
The future directions for the use of DFECP in scientific research include further exploration of its potential therapeutic applications. In particular, further research could be conducted to determine the compound’s effects on cancer cells, neurological disorders, and cognitive function. In addition, further research could be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of polymers and other compounds.
Synthesis Methods
DFECP can be synthesized using a variety of methods. One method involves the reaction of 1-chloro-2,2-difluoroethylcyclopropane with sodium hydroxide in an aqueous solution. The reaction is conducted at a temperature of 70 °C and a pressure of 1 atm. The reaction is then quenched with water, and the product is isolated by distillation.
Scientific Research Applications
DFECP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used as a catalyst in the synthesis of polymers. It has also been used in the synthesis of a variety of drugs, including antifungal agents and antibiotics. Furthermore, DFECP has been used in the synthesis of fluorescent probes for imaging and sensing.
properties
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHMYKDXTXUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)cyclopropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)
![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)








